molecular formula C22H14F4N2O3 B11565272 2,3,5,6-tetrafluoro-4-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

2,3,5,6-tetrafluoro-4-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No.: B11565272
M. Wt: 430.4 g/mol
InChI Key: CKUYRQJYALBPJB-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoro-4-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is an organic compound belonging to the class of benzamides. It is characterized by the presence of multiple fluorine atoms, a methoxy group, and a benzoxazole moiety.

Preparation Methods

The synthesis of 2,3,5,6-tetrafluoro-4-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves multiple steps. One common method includes the reaction of 2,3,5,6-tetrafluoro-4-methoxybenzoic acid with 3-(5-methyl-1,3-benzoxazol-2-yl)aniline under appropriate conditions to form the desired benzamide. The reaction conditions often involve the use of coupling reagents and catalysts to facilitate the formation of the amide bond .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2,3,5,6-Tetrafluoro-4-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3,5,6-tetrafluoro-4-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. It can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other benzamides and fluorinated aromatic compounds. Compared to these, 2,3,5,6-tetrafluoro-4-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is unique due to its specific combination of fluorine atoms, methoxy group, and benzoxazole moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications .

Properties

Molecular Formula

C22H14F4N2O3

Molecular Weight

430.4 g/mol

IUPAC Name

2,3,5,6-tetrafluoro-4-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C22H14F4N2O3/c1-10-6-7-14-13(8-10)28-22(31-14)11-4-3-5-12(9-11)27-21(29)15-16(23)18(25)20(30-2)19(26)17(15)24/h3-9H,1-2H3,(H,27,29)

InChI Key

CKUYRQJYALBPJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=C(C(=C(C(=C4F)F)OC)F)F

Origin of Product

United States

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